Lipophilicity Differentiation: XLogP3-AA Comparison Against Thiophene-to-Furan Replacement Analog
Replacement of the thiophen-2-yl group with a furan-2-yl group in the pyridazinone core results in a measurable shift in computed lipophilicity. The target compound (thiophene analog) has an XLogP3-AA of 2.7, whereas the closest furan-containing analog, 1-(2,4-dimethoxyphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea (CAS 1058458-20-0), has a lower computed XLogP3-AA consistent with the increased electronegativity of oxygen versus sulfur in the five-membered heterocycle [1]. This 0.5–0.8 log unit difference (estimated from fragment-based calculation) can translate to altered membrane permeability and protein-binding characteristics in biological assays [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 (thiophene analog) |
| Comparator Or Baseline | Furan analog (CAS 1058458-20-0): estimated XLogP3-AA ≈ 1.9–2.2 (based on oxygen-for-sulfur substitution, ΔlogP ≈ −0.5 to −0.8) |
| Quantified Difference | ΔXLogP3-AA ≈ 0.5–0.8 units higher for the thiophene compound |
| Conditions | PubChem-computed XLogP3-AA values; fragment-based estimates for comparator |
Why This Matters
Lipophilicity differences of this magnitude affect passive membrane permeability and plasma protein binding, making the thiophene analog the preferred choice for assays requiring higher logP while the furan analog may suit applications favoring aqueous solubility.
- [1] PubChem. (2024). Computed XLogP3-AA for CID 42138763. National Center for Biotechnology Information. View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420–1456. View Source
